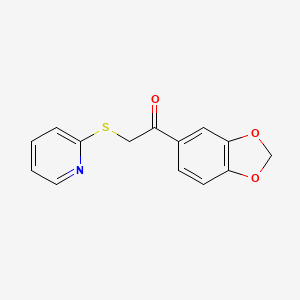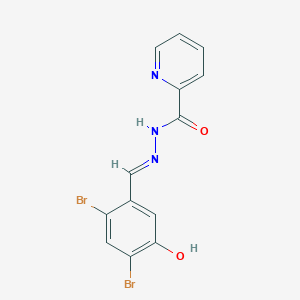
5,6-bis(benzyloxy)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzofuran derivatives often involves multi-step chemical reactions, starting from simple precursors like p-cresol and glyoxal to form more complex structures such as dihydrobenzofuro[2,3-b]benzofuran derivatives. Knoevenagel polycondensation, a key reaction step, is frequently used, leading to high-yield production of main-chain polymers with good thermal properties (Namazi, Assadpour, Pourabbas, & Entezami, 2001).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including 5,6-bis(benzyloxy)-1-benzofuran, is characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For instance, X-ray analysis of related compounds has shown symmetrical structures and detailed electron distribution, which are crucial for understanding the reactivity and properties of these molecules (Akiba et al., 2005).
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions include Knoevenagel condensation, Diels-Alder reactions, and nucleophilic substitutions, leading to a diverse range of products with potential applications in polymer science, materials engineering, and pharmaceuticals. The reactivity of these compounds is often studied using theoretical calculations and experimental data to understand the underlying mechanisms and optimize the synthesis processes (Sanad, Ahmed, Mekky, & Abdallah, 2021).
Physical Properties Analysis
The physical properties of 5,6-bis(benzyloxy)-1-benzofuran, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties are determined by the molecular structure and the nature of substituents on the benzofuran core. Studies have shown that the introduction of alkyl or aryl groups can significantly affect these properties, leading to materials with tailored characteristics for specific applications (Goker, Hizalan, Udum, & Toppare, 2014).
Chemical Properties Analysis
The chemical properties of 5,6-bis(benzyloxy)-1-benzofuran, including reactivity, stability, and redox behavior, are influenced by its electronic structure and the presence of functional groups. These properties are pivotal for its use in organic synthesis, materials science, and potentially as intermediates in pharmaceuticals. The redox properties, in particular, have been explored in the context of developing new materials with desirable electronic and photonic characteristics (Bryce, Fleckenstein, & Hünig, 1990).
Wissenschaftliche Forschungsanwendungen
Solvent Selection and Material Properties
A study by Walker et al. (2011) investigated the solubilities of specific organic compounds, including those related to benzofuran derivatives, to optimize solvent selection for molecular bulk heterojunction systems. This research aimed at improving power conversion efficiencies in organic photovoltaics, showcasing the relevance of benzofuran derivatives in renewable energy applications (Walker et al., 2011).
Synthesis of Novel Compounds with Biological Activities
Research by Mekky and Sanad (2020) focused on the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial and biofilm inhibition activities. This study highlights the potential of benzofuran derivatives in developing new antimicrobial agents with specific efficacy against resistant bacterial strains (Mekky & Sanad, 2020).
Catalytic Applications and Mechanistic Insights
A publication by Imamoto et al. (2012) presented the synthesis of rigid P-chiral phosphine ligands, including derivatives related to benzofurans, for use in rhodium-catalyzed asymmetric hydrogenation of alkenes. The study contributes to the understanding of reaction pathways and enantioselection mechanisms, indicating the role of benzofuran derivatives in facilitating precise catalytic reactions (Imamoto et al., 2012).
Electrochemical and Optical Properties
Goker et al. (2014) explored the electrochemical and optical properties of benzooxadiazole-containing polymers, with derivatives including 5,6-bis(octyloxy)-2,1,3-benzoxadiazole. The study addresses the potential of these compounds in electrochromic devices, emphasizing the impact of structural variations on electronic properties (Goker et al., 2014).
Material Synthesis and Polymer Science
Namazi et al. (2001) conducted research on the polycondensation of bis(cyanoacetate) with derivatives of benzofuran, leading to the synthesis of donor-acceptor polymers. This work underscores the versatility of benzofuran derivatives in polymer science, particularly in creating materials with unique electronic and structural properties (Namazi et al., 2001).
Eigenschaften
IUPAC Name |
5,6-bis(phenylmethoxy)-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHPSGUIRICGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Bis(phenylmethoxy)-1-benzofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)
![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![N-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-2-(1-piperidinylcarbonyl)benzenesulfonamide](/img/structure/B5550900.png)
![phenyl [4-(cyanomethyl)phenyl]carbamate](/img/structure/B5550906.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5550909.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5550913.png)
![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5550928.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2,2-dimethylbutanamide](/img/structure/B5550930.png)

![1-(3-ethoxy-4-hydroxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5550943.png)
![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-methyl-1-piperazinamine](/img/structure/B5550955.png)